molecular formula C21H17FN2O4 B3400191 2-(4-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide CAS No. 1040657-03-1

2-(4-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B3400191
CAS RN: 1040657-03-1
M. Wt: 380.4 g/mol
InChI Key: TVLTZDSZGMHJPN-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a chemical compound that has gained significant attention from researchers due to its potential as a therapeutic agent. This compound has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been studied extensively. It has been found to inhibit the activity of several enzymes, including histone deacetylases and phosphodiesterases. This inhibition leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide exhibits potent anti-cancer and anti-inflammatory effects. It has also been found to possess anti-angiogenic properties, making it a potential candidate for the treatment of diseases that involve abnormal blood vessel growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in lab experiments include its potent anti-cancer and anti-inflammatory effects, as well as its ability to inhibit the activity of several enzymes. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 2-(4-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide. One potential direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Scientific Research Applications

The potential of 2-(4-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide as a therapeutic agent has been explored by various researchers. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLTZDSZGMHJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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